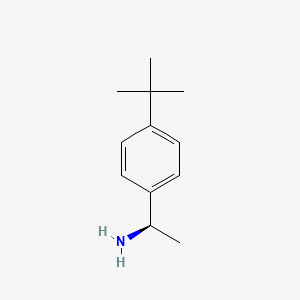
(R)-1-(4-tert-butylphenyl)ethanamine
Cat. No. B1277275
Key on ui cas rn:
511256-38-5
M. Wt: 177.29 g/mol
InChI Key: HZUDLUBTTHIVTP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06933311B2
Procedure details


The title compound was prepared using 1-(4-tert-butylphenyl)ethanone and the procedures described in Examples 136A and 136B Example 140B N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea

[Compound]
Name
136B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
C(C1C=CC(C(=O)C)=CC=1)(C)(C)C.[C:14]([C:18]1[CH:23]=[CH:22][C:21]([CH:24]([NH:26]C(NC2C=CC=C3C=2C=CN=C3)=O)[CH3:25])=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15]>>[C:14]([C:18]1[CH:19]=[CH:20][C:21]([CH:24]([NH2:26])[CH3:25])=[CH:22][CH:23]=1)([CH3:17])([CH3:15])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C(C)=O
|
Step Two
[Compound]
|
Name
|
136B
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C(C)NC(=O)NC1=C2C=CN=CC2=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C(C)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06933311B2
Procedure details


The title compound was prepared using 1-(4-tert-butylphenyl)ethanone and the procedures described in Examples 136A and 136B Example 140B N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea

[Compound]
Name
136B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
C(C1C=CC(C(=O)C)=CC=1)(C)(C)C.[C:14]([C:18]1[CH:23]=[CH:22][C:21]([CH:24]([NH:26]C(NC2C=CC=C3C=2C=CN=C3)=O)[CH3:25])=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15]>>[C:14]([C:18]1[CH:19]=[CH:20][C:21]([CH:24]([NH2:26])[CH3:25])=[CH:22][CH:23]=1)([CH3:17])([CH3:15])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C(C)=O
|
Step Two
[Compound]
|
Name
|
136B
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C(C)NC(=O)NC1=C2C=CN=CC2=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C(C)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06933311B2
Procedure details


The title compound was prepared using 1-(4-tert-butylphenyl)ethanone and the procedures described in Examples 136A and 136B Example 140B N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea

[Compound]
Name
136B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
C(C1C=CC(C(=O)C)=CC=1)(C)(C)C.[C:14]([C:18]1[CH:23]=[CH:22][C:21]([CH:24]([NH:26]C(NC2C=CC=C3C=2C=CN=C3)=O)[CH3:25])=[CH:20][CH:19]=1)([CH3:17])([CH3:16])[CH3:15]>>[C:14]([C:18]1[CH:19]=[CH:20][C:21]([CH:24]([NH2:26])[CH3:25])=[CH:22][CH:23]=1)([CH3:17])([CH3:15])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C(C)=O
|
Step Two
[Compound]
|
Name
|
136B
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C(C)NC(=O)NC1=C2C=CN=CC2=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C(C)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
